Acrylate
Overview
Description
Acrylates, also known as prop-2-enoates, are the salts, esters, and conjugate bases of acrylic acid. The acrylate ion is represented by the formula CH₂=CHCO₂⁻. Acrylates are characterized by the presence of vinyl groups, which are two carbon atoms double-bonded to each other and directly attached to the carbonyl carbon of the ester group. This bifunctional nature makes acrylates highly versatile, as the vinyl group is susceptible to polymerization, while the carboxylate group can participate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acrylates are typically synthesized by esterification of acrylic acid with the corresponding alcohol in the presence of a catalyst. For lower alcohols such as methanol and ethanol, the reaction is carried out at temperatures between 100°C and 120°C using acidic heterogeneous catalysts like cation exchangers. For higher alcohols such as n-butanol and 2-ethylhexanol, sulfuric acid is used as a homogeneous catalyst .
Industrial Production Methods
Industrial production of acrylates involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as distillation to remove unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Acrylates undergo various types of chemical reactions, including:
Polymerization: Acrylates readily polymerize to form polyacrylates.
Michael Addition: Acrylates act as Michael acceptors in reactions with nucleophiles, leading to the formation of β-substituted acrylates.
Transesterification: Acrylates can undergo transesterification reactions with other alcohols to form different acrylate esters.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Michael Addition: Typically involves nucleophiles such as amines or thiols under mild conditions.
Transesterification: Catalyzed by acids or bases, often carried out at elevated temperatures.
Major Products
Polyacrylates: Formed through polymerization, used in various applications such as adhesives, coatings, and superabsorbent materials.
β-Substituted Acrylates: Formed through Michael addition, used as intermediates in organic synthesis.
Different this compound Esters: Formed through transesterification, used in the production of specialty chemicals.
Scientific Research Applications
Acrylates have a wide range of applications in scientific research and industry:
Chemistry: Used as monomers for the synthesis of polymers and copolymers with diverse properties.
Biology: Acrylate-based hydrogels are used in tissue engineering and as scaffolds for cell culture.
Medicine: Acrylates are used in the production of medical devices such as contact lenses and bone cements.
Mechanism of Action
The mechanism of action of acrylates involves their ability to polymerize and form cross-linked networks. This is primarily due to the presence of the vinyl group, which undergoes free radical polymerization. The carboxylate group can also participate in various chemical reactions, enhancing the functionality of the resulting polymers .
Comparison with Similar Compounds
Acrylates are closely related to methacrylates and cyanoacrylates:
Methacrylates: Differ from acrylates by having a methyl group attached to the carbonyl carbon.
Cyanoacrylates: Contain a nitrile group instead of a hydrogen atom on the vinyl group.
Similar Compounds
Methacrylates: Methyl methacrylate, ethyl meththis compound.
Cyanoacrylates: Ethyl cyanothis compound, methyl cyanothis compound.
Acrylates stand out due to their bifunctional nature, allowing for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOWILDQLNWCW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3O2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145858 | |
Record name | 2-Propenoic acid, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10344-93-1 | |
Record name | Acrylate anion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10344-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010344931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.